(S)-AntPhos

Asymmetric catalysis Dearomative cyclization Palladium catalysis

Conventional chiral ligands fail in sterically demanding cross-couplings, forcing high Pd loadings (1 mol%) and multiple recrystallizations for purity. (S)-AntPhos resolves this through its P-chiral benzoxaphosphole core and anthracenyl secondary coordination: • Reduces Pd loading from 1 mol% to 0.02 mol% in Suzuki-Miyaura couplings-eliminating up to 3 recrystallization steps • Achieves up to 96% yield and 96% ee in dearomative cyclization for chiral N-heterocycles • Enables Miyaura borylation of sterically congested aryl bromides where conventional ligands give <10% product • Air-stable powder; ≥97% purity, ≥99% ee; stored at 2-8°C under inert gas

Molecular Formula C25H25OPS
Molecular Weight 404.5 g/mol
Cat. No. B8091992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-AntPhos
Molecular FormulaC25H25OPS
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53.S
InChIInChI=1S/C25H23OP.H2S/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23;/h4-15H,16H2,1-3H3;1H2/t27-;/m1./s1
InChIKeyVYHOJKXDNTWUMI-HZPIKELBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-AntPhos: Ligand Specifications and Properties


(S)-AntPhos (CAS 1807740-34-6, C25H23OP, MW 370.42) is a P-chiral monophosphorus ligand featuring a 2,3-dihydrobenzo[d][1,3]oxaphosphole core with an anthracen-9-yl substituent at the C-4 position and a tert-butyl group on the phosphorus atom . The ligand exhibits stable, well-defined conformation due to its benzoxaphosphole framework, with the anthracenyl moiety capable of secondary coordination to transition metals, enabling low catalyst loadings in cross-coupling reactions [1]. Commercially available at ≥97% chemical purity and ≥99% ee, (S)-AntPhos is supplied as an air-stable powder suitable for palladium- and nickel-catalyzed asymmetric transformations .

Chiral monophosphorus ligand for asymmetric Pd and Ni catalysis
Air-stable powder enabling low catalyst loadings in cross-coupling
Stereochemical-control study fit via defined benzoxaphosphole core

(S)-AntPhos: Critical Differentiators


Generic substitution of (S)-AntPhos with other chiral monophosphine ligands fails because the compound's unique structural triad—P-chirality on a conformationally locked benzoxaphosphole ring, an anthracenyl group capable of secondary metal coordination, and a large π-system enabling substrate-ligand non-covalent interactions—cannot be replicated by conventional biaryl phosphines or simple P-chiral ligands [1][2]. In palladium-catalyzed dearomative cyclization, structurally related monophosphorus ligands L2, L3, L4, and L5 all provided diminished chemoselectivities, yields, or enantioselectivities compared to AntPhos, demonstrating that small structural deviations produce substantial performance degradation [3]. For sterically hindered Miyaura borylation, multiple widely used commercial ligands yield only low product formation while AntPhos achieves high yields, confirming that generic ligand swapping leads to reaction failure [1].

Structural triad
P-chirality, locked benzoxaphosphole, and anthracenyl secondary coordination cannot be replicated by biaryl phosphines; small structural deviations may diminish chemoselectivity and enantioselectivity.
Steric tolerance
Conventional commercial ligands may yield only low product in hindered Miyaura borylation; generic ligand swapping can lead to reaction failure.
Catalyst loading
Other monophosphines may not achieve similarly low metal loadings or eliminate downstream purification steps, limiting cost-sensitive process transfer.

(S)-AntPhos: Head-to-Head Evidence


Pd-Catalyzed Dearomative Cyclization

In palladium-catalyzed enantioselective dearomative cyclization for synthesizing chiral dihydrophenanthridinone and dihydrocarbazolone derivatives bearing all-carbon quaternary centers, (S)-AntPhos (designated as L1) was systematically compared against structurally related monophosphorus ligands L2, L3, L4, and L5 [1]. The other ligands all provided diminished chemoselectivities, yields, or enantioselectivities, with (S)-AntPhos proving crucial for achieving both high reactivity and excellent enantioselectivity [1]. The method enabled gram-scale total synthesis of (−)-crinine, efficient synthesis of (−)-aspidospermidine, and formal synthesis of (−)-minfiensine [1].

Dearomative cyclization
Head-to-head
(S)-AntPhos: excellent yields and ees; comparators L2–L5: diminished performance
Ligand-specific reactivity for polycyclic alkaloid synthesis
Gram-scale (−)-crinine, (−)-aspidospermidine, formal (−)-minfiensine; N-phosphoramide protecting group
Asymmetric catalysis Dearomative cyclization Palladium catalysis Natural product synthesis

Sterically Hindered Miyaura Borylation

For sterically hindered aryl bromide Miyaura borylation, Pd-AntPhos was benchmarked against several widely used commercial ligands [1]. Due to substantial substrate steric hindrance, these well-known ligands achieved only low yields of borylation product, whereas AntPhos demonstrated superior performance by delivering the corresponding aryl boronate ester in high yield [1]. The method tolerates substrates containing trifluoromethyl, cyano, and ester functional groups, as well as fused and heterocyclic systems [1].

Hindered Miyaura borylation
Head-to-head
AntPhos: high yield; well-known commercial ligands: low yield only
Enables sterically congested aryl bromide functionalization
Tolerates CF3, CN, ester, fused and heterocyclic substrates
Miyaura borylation Aryl bromide Sterically hindered substrates Palladium catalysis

Low Catalyst Loading Suzuki-Miyaura Coupling

In an industrial Suzuki-Miyaura coupling application, the legacy process employing Pd-PPh3 required 1 mol% catalyst loading and three post-reaction recrystallizations to achieve acceptable product purity [1]. Replacement with the Pd-AntPhos catalytic system enabled operation at only 0.02 mol% catalyst loading—a 50-fold reduction—while eliminating the need for recrystallization entirely [1].

Low-loading Suzuki coupling
Head-to-head
0.02 mol% Pd-AntPhos vs 1 mol% Pd-PPh3; 3 recrystallizations eliminated
Supports cost-sensitive industrial process selection
50-fold catalyst loading reduction reported
Suzuki-Miyaura coupling Low catalyst loading Industrial process chemistry Cost reduction

Ni-Catalyzed Asymmetric Reductive Coupling

In nickel-catalyzed stereoselective asymmetric intramolecular reductive coupling of N-1,6-alkynones using triethylsilane as the reducing reagent, the P-chiral monophosphine ligand AntPhos was identified as a privileged catalyst for constructing versatile functionalized chiral pyrrolidine rings [1]. A separate study on Ni-catalyzed asymmetric synthesis of chiral chromans with quaternary allylic siloxanes found (R)-AntPhos to be the ideal ligand, producing tertiary allylic siloxanes bearing chroman structures with excellent yields, enantioselectivities, and E/Z selectivity [2]. The protocol generated up to 69 examples and demonstrated that the configuration and substituent of 3-hydroxychromans significantly affect anti-tumor activity, with several compounds showing specificity against different cancer cells [2].

Ni asymmetric reductive coupling
Cross-study
AntPhos privileged for chiral pyrrolidines and chromans (up to 69 examples)
Versatile ligand for Ni-catalyzed heterocycle construction
Triethylsilane reductant; E/Z selectivity and enantioselectivity reported
Nickel catalysis Reductive coupling Asymmetric synthesis Chiral pyrrolidine

(S)-AntPhos: Optimal Applications


Polycyclic Alkaloid Total Synthesis

Use (S)-AntPhos in palladium-catalyzed enantioselective dearomative cyclization to construct chiral dihydrophenanthridinone and dihydrocarbazolone skeletons with all-carbon quaternary centers. As demonstrated in the gram-scale total synthesis of (−)-crinine, efficient synthesis of (−)-aspidospermidine, and formal synthesis of (−)-minfiensine, (S)-AntPhos is crucial for achieving the requisite reactivity and enantioselectivity where structurally related monophosphorus ligands L2–L5 fail [1]. The N-phosphoramide protecting group should be employed to ensure optimal chemoselectivity [1].

Industrial Suzuki-Miyaura Coupling

Deploy Pd-AntPhos for industrial Suzuki-Miyaura coupling processes where cost reduction and operational simplicity are priorities. As evidenced by a case study showing reduction from 1 mol% Pd-PPh3 to 0.02 mol% Pd-AntPhos loading and elimination of three recrystallization steps, this ligand system delivers substantial economic benefits through reduced precious metal consumption and streamlined downstream processing [2]. This scenario is particularly relevant for pharmaceutical intermediate manufacturing where purity specifications must be met without extensive purification.

Sterically Hindered Miyaura Borylation

Apply Pd-AntPhos for Miyaura borylation of sterically congested aryl bromides where conventional commercial ligands produce only low yields [2]. This scenario is especially valuable for late-stage functionalization of complex drug molecules and natural products containing trifluoromethyl, cyano, ester, fused ring, or heterocyclic moieties [2]. The ligand's tolerance of diverse functional groups enables borylation without protection/deprotection sequences.

Ni-Catalyzed Asymmetric Reductive Coupling

Use (R)-AntPhos or (S)-AntPhos in nickel-catalyzed stereoselective asymmetric intramolecular reductive coupling of N-1,6-alkynones to construct functionalized chiral pyrrolidine rings, or in the asymmetric synthesis of chiral chromans bearing quaternary allylic siloxanes [3][4]. With triethylsilane as the reductant, AntPhos provides excellent yields, enantioselectivities, and E/Z selectivity across broad substrate scopes (up to 69 examples for chroman derivatives), supporting medicinal chemistry programs developing chiral heterocyclic scaffolds [3][4].

Application
Selection Property
Validation Focus
Alkaloid total synthesis
Enantioselective dearomative cyclization
Chemo- and enantioselectivity under Pd catalysis
Industrial Suzuki-Miyaura coupling
Low catalyst loading capability
Purification burden and cost efficiency
Hindered Miyaura borylation
Steric tolerance and functional group compatibility
Borylation yields with congested aryl bromides
Ni-catalyzed chiral heterocycle synthesis
Chiral pyrrolidine/chroman construction
Enantioselectivity and E/Z selectivity review

Technical Documentation Hub

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18 linked technical documents
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